molecular formula C13H16N2O3S B11195049 Ethyl 5-({[2-(thiophen-2-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate

Ethyl 5-({[2-(thiophen-2-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11195049
M. Wt: 280.34 g/mol
InChI Key: YLMUJAPRZDKHBF-UHFFFAOYSA-N
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Description

Ethyl 5-({[2-(thiophen-2-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate is a complex organic compound featuring a thiophene ring, an oxazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-({[2-(thiophen-2-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of α-haloketones with nitriles under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated or sulfonylated oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 5-({[2-(thiophen-2-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic rings, which mimic natural substrates.

Medicine

Medicinally, this compound shows promise as a lead compound for the development of new drugs. Its structure suggests potential activity as an anti-inflammatory, antimicrobial, or anticancer agent, given the known activities of thiophene and oxazole derivatives .

Industry

In industry, this compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to the electronic properties of the thiophene ring .

Mechanism of Action

The mechanism of action of Ethyl 5-({[2-(thiophen-2-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The thiophene ring could engage in π-π stacking interactions, while the oxazole ring might participate in hydrogen bonding with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-({[2-(thiophen-2-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate is unique due to the combination of the thiophene and oxazole rings, which confer distinct electronic and steric properties. This dual-ring system allows for a broader range of chemical reactivity and potential biological activity compared to simpler analogs.

Properties

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

ethyl 5-[(2-thiophen-2-ylethylamino)methyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H16N2O3S/c1-2-17-13(16)12-8-10(18-15-12)9-14-6-5-11-4-3-7-19-11/h3-4,7-8,14H,2,5-6,9H2,1H3

InChI Key

YLMUJAPRZDKHBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CNCCC2=CC=CS2

Origin of Product

United States

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